molecular formula C6H12ClF2N B1447372 3,3-Difluoroazepane hydrochloride CAS No. 1228231-35-3

3,3-Difluoroazepane hydrochloride

Cat. No. B1447372
M. Wt: 171.61 g/mol
InChI Key: YIKNKSHWIOJGAV-UHFFFAOYSA-N
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Description

3,3-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 .


Molecular Structure Analysis

The InChI code for 3,3-Difluoroazepane hydrochloride is 1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H .


Physical And Chemical Properties Analysis

3,3-Difluoroazepane hydrochloride is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Fluorination Methodologies in Organic and Medicinal Chemistry

Trifluorodiazoethane, a fluoroalkylating reagent, has been used for introducing trifluoromethyl groups into organic molecules. The development of trifluoroacetaldehyde N-tfsylhydrazone as a surrogate for trifluorodiazoethane allows safer and more efficient fluoroalkylation, expanding opportunities in organic and medicinal chemistry. This surrogate can generate trifluorodiazoethane in situ under basic conditions, offering a less hazardous and more versatile approach to fluoro-compound synthesis (Zhang et al., 2019).

Environmental and Geochemical Applications

In geochemistry, hydrochloric acid is used to demineralize coal and organic-rich sediments. A study compared the effectiveness of HF-HCl and HF-BF3 maceration techniques, finding that the HF-BF3 method resulted in products with lower ash content, suggesting a more efficient approach for isolating organic matter in environmental samples (Robl & Davis, 1993).

Synthesis of Novel Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, show promise for various applications, including as electrolytes in batteries and in green chemistry applications due to their low volatility and potential for reducing waste in the polyamide industry (Belhocine et al., 2011).

Synthesis of Difluoromethoxy and Difluorothiomethoxy Derivatives

Fluoroform, a non-ozone-depleting and nontoxic gas, has been utilized as a difluorocarbene source for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This process is relevant for the synthesis of various organic compounds, highlighting the utility of fluoro compounds in organic synthesis (Thomoson & Dolbier, 2013).

Development of Antiproliferative Compounds

Research in bioorganic and medicinal chemistry has led to the synthesis of monofluoro- and trifluoromethane-3,5-disubstituted 1,2,4-triazoles, showing significant growth inhibitory effects against cancer cells. Such compounds containing fluorine and trifluoromethane groups are of interest for developing new anticancer drugs (Wang et al., 2011).

Applications in Fluorinated Anesthetics Research

Fluorinated compounds have been studied for their distinct anesthetic properties. For example, a study examining the distribution of anesthetics and nonanesthetics in model membranes found significant differences in their behavior, contributing to our understanding of how fluorinated anesthetics work at a molecular level (Tang et al., 1997).

Safety And Hazards

The compound has been classified as having the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3,3-difluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNKSHWIOJGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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